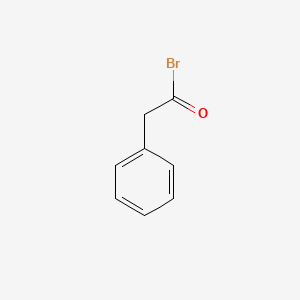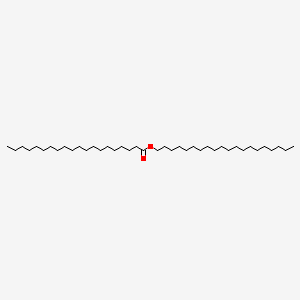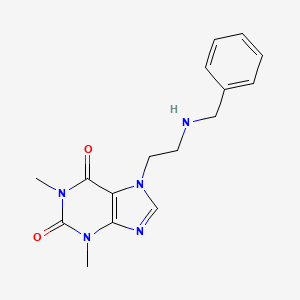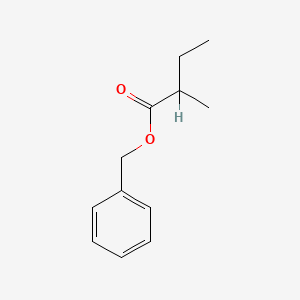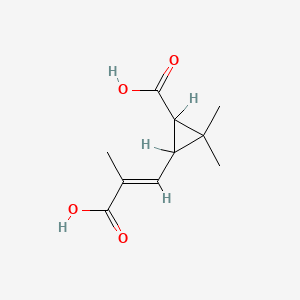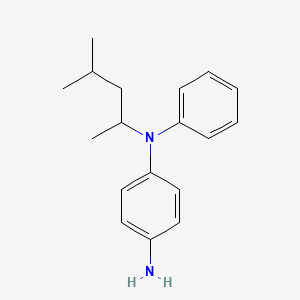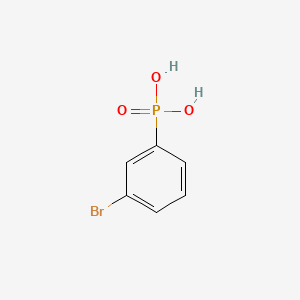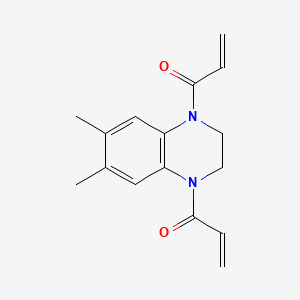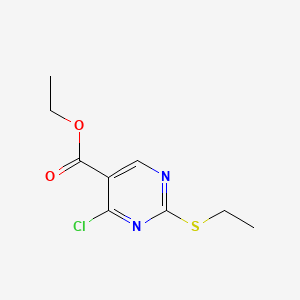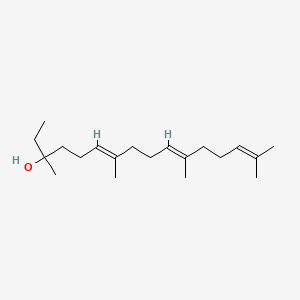
Pseudo phytol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudo phytol is a naturally occurring diterpene alcohol that is structurally similar to phytol. It is found in various essential oils and is a component of chlorophyll. This compound is known for its potential biological activities, including anti-inflammatory and metabolic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pseudo phytol can be synthesized through several methods. One common approach involves the hydrogenation of phytol under specific conditions. The reaction typically requires a catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, this compound is often extracted from natural sources such as chlorophyll-containing plants. The extraction process involves the use of solvents like hexane or ethanol to isolate the compound from plant material. The crude extract is then purified using techniques such as distillation or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Pseudo phytol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction of this compound can yield saturated alcohols.
Substitution: this compound can participate in substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as pseudo phytal, pseudo phytaldehyde, and pseudo phytanoic acid .
Scientific Research Applications
Pseudo phytol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pseudo phytol involves its interaction with various molecular targets and pathways. It has been shown to modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Phytol: A closely related compound with similar structure and properties.
Farnesol: Another diterpene alcohol with comparable anti-inflammatory and metabolic effects.
Geranylgeraniol: A diterpene alcohol that also exhibits similar biological activities and is used in various industrial applications.
Uniqueness
Pseudo phytol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to modulate lipid metabolism and exhibit anti-inflammatory effects makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
70851-60-4 |
|---|---|
Molecular Formula |
C20H36O |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
3,7,11,15-tetramethylhexadeca-6,10,14-trien-3-ol |
InChI |
InChI=1S/C20H36O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h11,13,15,21H,7-10,12,14,16H2,1-6H3 |
InChI Key |
SAHYANTVORDRQI-UHFFFAOYSA-N |
SMILES |
CCC(C)(CCC=C(C)CCC=C(C)CCC=C(C)C)O |
Canonical SMILES |
CCC(C)(CCC=C(C)CCC=C(C)CCC=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


